molecular formula C16H19ClFN3O3 B1590148 Norfloxacin hydrochloride CAS No. 68077-27-0

Norfloxacin hydrochloride

Cat. No. B1590148
CAS RN: 68077-27-0
M. Wt: 355.79 g/mol
InChI Key: JJWDELPVPRCLQN-UHFFFAOYSA-N
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Description

Norfloxacin is an antibiotic that belongs to the class of fluoroquinolone antibiotics . It is used to treat certain bacterial infections in many different parts of the body . Norfloxacin fights bacteria in the body and is used to treat different bacterial infections of the prostate or urinary tract (bladder and kidneys). It is also used to treat gonorrhea .


Synthesis Analysis

A new cocrystal of Norfloxacin has been synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer . Another study reported the synthesis of novel amino acid derivatives of norfloxacin .


Molecular Structure Analysis

The molecular formula of Norfloxacin hydrochloride is C16H19ClFN3O3 . The molecular weight is 355.79 g/mol .


Chemical Reactions Analysis

A study reported the hydrolysis behavior and pathway of norfloxacin in the hyporheic zone . Another study discussed the improvement of the physicochemical properties of Norfloxacin through cocrystallization .


Physical And Chemical Properties Analysis

A study evaluated the quality as well as the physicochemical equivalence of imported and locally manufactured norfloxacin tablets. The physicochemical evaluation showed that all the tablets met the quality specification with respect to weight variation, hardness, friability, and assay .

Scientific Research Applications

Imaging Agent in Diagnostics

Norfloxacin hydrochloride (NFH) has been studied for its potential as an imaging agent in diagnostics. A study by Varlamova et al. (2016) explored the synthesis of technetium-99m labeled NFH. They demonstrated NFH's functional eligibility for diagnosing inflammatory processes, indicating its potential application in medical imaging to detect bacterial inflammations (Varlamova et al., 2016).

Environmental Applications

Research by Zhang et al. (2018) investigated the degradation of norfloxacin in water using atmospheric-pressure non-thermal plasma. This study provided insights into the degradation pathways and mechanisms, offering guidance for the treatment of antibiotics-contaminated water, which is crucial for environmental protection (Zhang et al., 2018).

DNA Interactions

Norfloxacin's interaction with DNA has been a subject of research due to its role as an antibacterial agent inhibiting DNA gyrase. Bailly et al. (1998) studied its binding to various DNAs, providing insights into the molecular interactions and potential applications in understanding drug-DNA interactions (Bailly et al., 1998).

Photolysis and Photodegradation

The study of norfloxacin's photolysis and its interaction with dissolved organic matter (DOM) in natural water has significant implications for environmental chemistry. Liang et al. (2015) investigated how DOM impacts the photolysis of different norfloxacin species, contributing to a better understanding of its environmental behavior and degradation (Liang et al., 2015).

Pharmaceutical Formulations

Research into the development of extended-release tablets of norfloxacin offers advancements in drug delivery systems. Oliveira et al. (2009) conducted a study focusing on the thermal behavior of norfloxacin and its compatibility with pharmaceutical excipients, aiming to develop extended-release tablets that improve patient compliance (Oliveira et al., 2009).

Enhanced Bioavailability

Lee et al. (2016) explored the synthesis of a water-soluble norfloxacin derivative to enhance its bioavailability. This study is significant in developing novel prodrugs, potentially increasing the effectiveness of norfloxacin in treating infections (Lee et al., 2016).

Mechanism of Action

Target of Action

Norfloxacin hydrochloride primarily targets bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound disrupts the bacterial DNA processes, leading to the death of the bacteria .

Mode of Action

This compound is a bactericidal antibiotic. Its mode of action involves blocking bacterial DNA replication by binding to the enzyme DNA gyrase . This binding prevents the untwisting required to replicate one DNA double helix into two . Notably, this compound has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

This compound affects the biochemical pathways involved in bacterial DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts these pathways, leading to the cessation of bacterial growth and multiplication .

Pharmacokinetics

Following oral administration, approximately 30 to 40% of this compound is rapidly absorbed . Peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours after a 400-mg dose . The drug is widely distributed throughout the body and undergoes hepatic metabolism . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . This compound has a terminal elimination half-life of approximately three hours .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication . By binding to DNA gyrase and topoisomerase IV, this compound disrupts bacterial DNA replication and transcription, leading to the death of the bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of certain ions in the environment can affect the hydrolysis of this compound . Additionally, the pH of the environment can also influence the drug’s action, with the hydrolysis rates of this compound being higher under neutral and alkaline conditions compared to acidic conditions .

Safety and Hazards

Norfloxacin may cause swelling or tearing of a tendon, especially in the Achilles’ tendon of the heel. This effect may be more likely to occur if you are over 60, if you take steroid medication, or if you have had a kidney, heart, or lung transplant . A safety data sheet provided by Fisher Scientific indicated that norfloxacin is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3.ClH/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWDELPVPRCLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68077-27-0, 104142-93-0
Record name 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104142-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norfloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O3ULA741Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound (I) or (II) was dissolved in ethanol and acidified with concentrated hydrochloric acid. The resulting precipitate was collected, washed with ethanol, and dried to give 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid hydrochloride (III) as colorless needles, m.p. above 300° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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